1-(4-nitrophenyl)-1H-imidazole-2-thiol
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Description
1-(4-nitrophenyl)-1H-imidazole-2-thiol, commonly known as NITPIT, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. NITPIT is a heterocyclic compound that contains both sulfur and nitrogen atoms, making it a versatile molecule for use in various fields of research. In
Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase :
- 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (a derivative) has been shown to cause a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Antibacterial Activity :
- S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol showed significant antibacterial activity against various gram-negative and gram-positive bacteria, indicating potential applications in antimicrobial treatments (Aziz‐ur‐Rehman et al., 2013).
Electrochemical Properties :
- The electrochemical properties of imidazole-2-thiols, including 5-nitrobenzimidazole-2-thiol, were studied, providing insights into their potential applications in electrochemical systems (Po et al., 1991).
Electrochemical Reduction and Surfactant Interaction Studies :
- Studies on the electrochemical reduction of 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interaction with cationic surfactants like cetyltrimethylammonium bromide highlighted its potential in chemical analysis and material science applications (Datta et al., 2016).
Antitubercular Activity :
- Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited potent antitubercular activity, suggesting their potential in developing treatments for tuberculosis (Patel et al., 2017).
Application in Corrosion Inhibition :
- Novel imidazole derivatives were found to be effective corrosion inhibitors for steel in CO2 saturated brine solution, indicating their potential use in industrial applications to prevent metal corrosion (Singh et al., 2017).
Use as Organic Precursors for Nanoparticle Synthesis :
- N1-Hydroxy-2,4,5-trisubstituted imidazoles, including 4,5-dimethyl-2-(3-nitrophenyl)-1H-imidazol-1-ol, were used as organic precursors for the synthesis of zinc oxide nanoparticles (Padhy et al., 2010).
Antimicrobial Agents :
- Certain imidazole derivatives, including those with a nitrophenyl group, have been synthesized and tested as potent antimicrobial agents, showing effectiveness against Candida albicans (Narwal et al., 2012).
properties
IUPAC Name |
3-(4-nitrophenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-6H,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHKZPQOMYCQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=S)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988237 |
Source
|
Record name | 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6857-35-8 |
Source
|
Record name | 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Nitrophenyl)imidazoline-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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